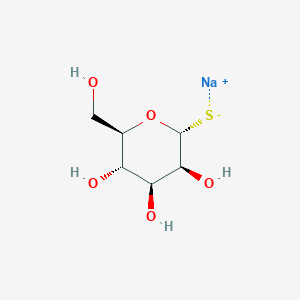![molecular formula C₃₂H₅₀N₁₀O₅ · x C₂HF₃O₂ B1139633 (2R)-N-[(2R,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide CAS No. 259230-56-3](/img/structure/B1139633.png)
(2R)-N-[(2R,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of human growth hormone-releasing peptide 3 involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added using coupling reagents.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of human growth hormone-releasing peptide 3 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Human growth hormone-releasing peptide 3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds in peptides.
Reduction: The reverse of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups .
Applications De Recherche Scientifique
Human growth hormone-releasing peptide 3 has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in regulating growth hormone release and its potential therapeutic applications.
Medicine: Explored for its potential in treating growth hormone deficiencies and related disorders.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
Human growth hormone-releasing peptide 3 exerts its effects by binding to specific receptors on the surface of pituitary cells, stimulating the release of growth hormone. This process involves the activation of the growth hormone-releasing hormone receptor and subsequent signaling pathways, leading to increased production and secretion of growth hormone .
Comparaison Avec Des Composés Similaires
Similar Compounds
Human growth hormone-releasing peptide 2: Another peptide with similar functions but different amino acid sequences.
Growth hormone-releasing hormone: A naturally occurring hormone with a similar role in stimulating growth hormone release.
Uniqueness
Human growth hormone-releasing peptide 3 is unique due to its specific amino acid sequence and its ability to stimulate growth hormone release more effectively than some other peptides. Its synthetic nature also allows for modifications to enhance its stability and efficacy .
Propriétés
Numéro CAS |
259230-56-3 |
|---|---|
Formule moléculaire |
C₃₂H₅₀N₁₀O₅ · x C₂HF₃O₂ |
Poids moléculaire |
654.8 |
Nom IUPAC |
(2R)-N-[(2R,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H50N10O5/c1-5-18(2)25(28(45)39-22(26(33)43)12-8-14-37-31(34)35)41-27(44)24-13-9-15-42(24)29(46)23(40-30(47)32(3,4)36)16-19-17-38-21-11-7-6-10-20(19)21/h6-7,10-11,17-18,22-25,38H,5,8-9,12-16,36H2,1-4H3,(H2,33,43)(H,39,45)(H,40,47)(H,41,44)(H4,34,35,37)/t18-,22+,23-,24-,25-/m1/s1 |
SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)(C)N |
Synonymes |
GHRP 3 TFA Salt; 2-Methylalanyl-D-tryptophyl-D-prolyl-D-isoleucyl-L-argininamide; Human growth hormone-releasing peptide 3 TFA Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)
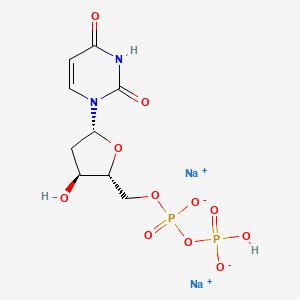
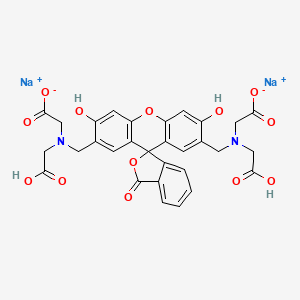
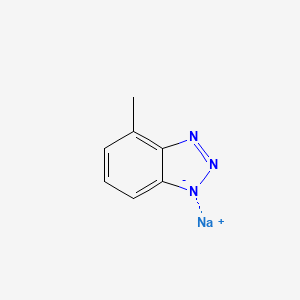
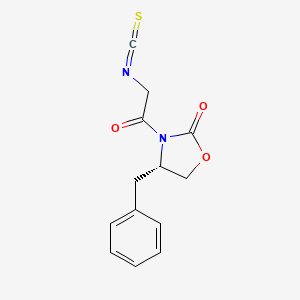

![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)

![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)
